

# Spectroscopic Profile of 1,2,4-Trimethoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: **1,2,4-Trimethoxybenzene**

Cat. No.: **B152335**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,4-trimethoxybenzene**, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a centralized resource for its spectral characteristics.

## Chemical Structure and Properties

- IUPAC Name: **1,2,4-Trimethoxybenzene**
- Synonyms: Hydroxyhydroquinone trimethyl ether
- CAS Number: 135-77-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>3</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 168.19 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **1,2,4-trimethoxybenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **1,2,4-trimethoxybenzene** are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1,2,4-Trimethoxybenzene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Solvent
6.95 - 6.80	m	3H	Ar-H	CDCl <sub>3</sub>
3.87	s	3H	-OCH <sub>3</sub>	CDCl <sub>3</sub>
3.84	s	3H	-OCH <sub>3</sub>	CDCl <sub>3</sub>
3.81	s	3H	-OCH <sub>3</sub>	CDCl <sub>3</sub>

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1,2,4-Trimethoxybenzene**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
151.1	C-OCH <sub>3</sub>	CDCl <sub>3</sub>
149.3	C-OCH <sub>3</sub>	CDCl <sub>3</sub>
142.9	C-OCH <sub>3</sub>	CDCl <sub>3</sub>
112.5	Ar-CH	CDCl <sub>3</sub>
100.1	Ar-CH	CDCl <sub>3</sub>
97.9	Ar-CH	CDCl <sub>3</sub>
56.4	-OCH <sub>3</sub>	CDCl <sub>3</sub>
56.1	-OCH <sub>3</sub>	CDCl <sub>3</sub>
55.9	-OCH <sub>3</sub>	CDCl <sub>3</sub>

Note: The assignments are based on typical chemical shift ranges for substituted benzene rings.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **1,2,4-Trimethoxybenzene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2800	Medium	C-H stretch (aromatic and methyl)
1620-1580	Strong	C=C stretch (aromatic ring)
1520-1480	Strong	C=C stretch (aromatic ring)
1280-1200	Strong	C-O stretch (aryl ether)
1150-1020	Strong	C-O stretch (aryl ether)

Source: Data compiled from various spectral databases. The exact peak positions may vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **1,2,4-Trimethoxybenzene** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
168	100	$[M]^+$ (Molecular Ion)[1][2][5]
153	80	$[M-CH_3]^+[1]$
125	45	$[M-CH_3-CO]^+[1]$
110	30	$[M-2CH_3-CO]^+$
95	25	$[C_6H_3O]^+$

Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak is the molecular ion at m/z 168.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Data for **1,2,4-Trimethoxybenzene**

$\lambda_{max}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent
289	~2,500	Ethanol
218	~20,000	Ethanol

Source: Data obtained from the NIST Chemistry WebBook.[6] The molar absorptivity values are approximate.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific applications, optimization of these methods may be necessary.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,2,4-Trimethoxybenzene** in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
  - Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A longer acquisition time and a larger number of scans are typically required compared to  $^1\text{H}$  NMR.
  - Reference the spectrum to the solvent peak of  $\text{CDCl}_3$  at 77.16 ppm.

## IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of solid **1,2,4-trimethoxybenzene** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (GC-MS with Electron Ionization)

- Sample Preparation: Prepare a dilute solution of **1,2,4-trimethoxybenzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program to separate the analyte from the solvent and any impurities.
- MS Detection:
  - As the analyte elutes from the GC column, it enters the MS ion source.
  - The molecules are ionized by a 70 eV electron beam.
  - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

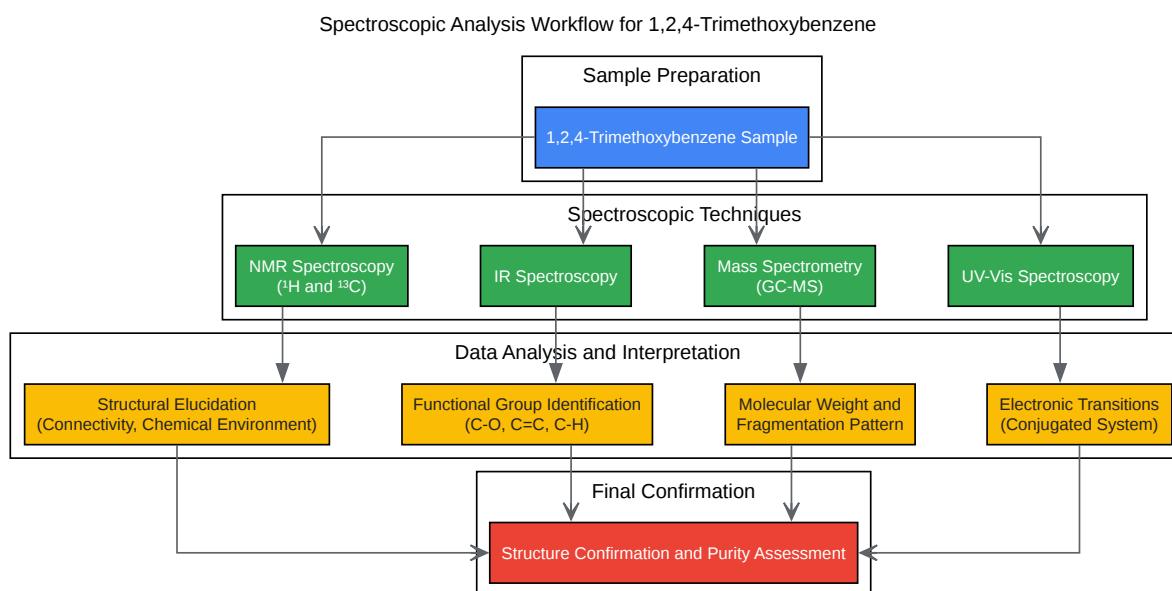
## UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **1,2,4-trimethoxybenzene** in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a cuvette with the solvent to be used as a reference (blank).
  - Fill a matched cuvette with the sample solution.

- Place both cuvettes in the spectrophotometer.
- Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,2,4-trimethoxybenzene**.



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